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Compound of Interest

Compound Name: 2,5-Diamino-1,3,4-thiadiazole

Cat. No.: B1295027 Get Quote

Thiadiazole derivatives have emerged as a significant class of organic corrosion inhibitors,

primarily due to the presence of nitrogen and sulfur heteroatoms and aromatic rings in their

structure. These features facilitate strong adsorption onto metal surfaces, forming a protective

barrier against corrosive environments. Density Functional Theory (DFT) has become a

powerful computational tool for elucidating the inhibition mechanisms at a molecular level. By

calculating various quantum chemical descriptors, DFT provides insights into the relationship

between the molecular structure of an inhibitor and its protective performance, guiding the

design of new and more effective corrosion inhibitors.[1][2][3]

Data Presentation: Performance of Thiadiazole
Inhibitors
The inhibition efficiency of thiadiazole derivatives is influenced by their molecular structure,

concentration, and the corrosive medium. The following tables summarize experimental

inhibition efficiencies and key quantum chemical parameters from various studies.

Table 1: Comparison of Experimental Inhibition Efficiencies

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1295027?utm_src=pdf-interest
https://scispace.com/pdf/a-review-on-thiazole-derivatives-as-corrosion-inhibitors-for-4bb1sac66p.pdf
https://www.jmaterenvironsci.com/Document/vol3/vol3_N5/90-JMES-241-2012-Loto-Review.pdf
https://pdfs.semanticscholar.org/ed1a/847d6494d7bf2d05b201959f8815b5051018.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inhibitor
Name/Acro
nym

Corrosive
Medium

Metal
Concentrati
on

Inhibition
Efficiency
(%)

Reference

(E)-N-

(anthracen-9-

ylmethylene)-

5-(4-

nitrophenyl)-1

,3,4-

thiadiazol-2-

amine

(A9CNPTDA)

1M HCl Carbon Steel 1.0 mM 98.04 [4][5]

N-(anthracen-

9(10H)-

ylidene)-5-(4-

nitrophenyl)-1

,3,4-

thiadiazol-2-

amine

(ANNPTDA)

1M HCl Carbon Steel 1.0 mM 95.32 [4][5]

2-amino-5-(4-

bromobenzyl)

-1,3,4-

thiadiazole

(a1)

0.5M H₂SO₄ Mild Steel 5x10⁻³ M 94.3 [6]

2-amino-5-(3-

nitrophenyl)-1

,3,4-

thiadiazole

(a2)

0.5M H₂SO₄ Mild Steel 5x10⁻³ M 91.2 [6]
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2,5-bis(4-

dimethylamin

ophenyl)-1,3,

4-thiadiazole

(DAPT)

Acidic Media Mild Steel Not Specified 93.90 [7][8]

4-(((5-

mercapto-

1,3,4-

thiadiazol-2-

yl)imino)meth

yl)-2-

methoxyphen

ol

1.0 M HCl Mild Steel 5x10⁻³ M >90 (at 303K) [9]

Table 2: Comparative Quantum Chemical Parameters (DFT)

Quantum chemical calculations provide descriptors that correlate with the inhibition efficiency.

Higher EHOMO values indicate a greater tendency to donate electrons, while lower ELUMO

values suggest a higher ability to accept electrons. A smaller energy gap (ΔE = ELUMO -

EHOMO) generally implies higher reactivity and better inhibition performance.[10][11]
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Inhibitor
Name/Acro
nym

EHOMO
(eV)

ELUMO (eV)
Energy Gap
(ΔE) (eV)

Dipole
Moment (μ)
(Debye)

Reference

2-amino-5-(4-

bromobenzyl)

-1,3,4-

thiadiazole

(a1)

-6.043 -1.115 4.928 3.235 [6]

2-amino-5-(3-

nitrophenyl)-1

,3,4-

thiadiazole

(a2)

-6.829 -2.449 4.380 6.883 [6]

Phenyl-

amino-

thiadiazole

(PAT)

-8.11 -1.14 6.97 Not Specified [10]

Ethyl-amino-

thiadiazole

(EAT)

-8.25 -1.17 7.08 Not Specified [10]

Methyl-

amino-

thiadiazole

(MAT)

-8.31 -1.22 7.09 Not Specified [10]

Amino-

thiadiazole

(AT)

-8.42 -1.25 7.17 Not Specified [10]

Thiadiazole

(TDA)
-8.76 -1.33 7.43 Not Specified [10]

2,5-bis(4-

dimethylamin

ophenyl)-1,3,

-4.80 -1.20 3.60 2.76 [7][8]
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4-thiadiazole

(DAPT)

Experimental and Computational Protocols
A combination of experimental and theoretical methods is crucial for a comprehensive

understanding of corrosion inhibition.

Experimental Corrosion Measurement Protocols
Gravimetric (Weight Loss) Method:

Procedure: Metal specimens (e.g., mild steel coupons) are weighed before and after

immersion in a corrosive solution (e.g., 1M HCl) with and without the inhibitor for a

specified period (e.g., 24 hours) at a constant temperature.[4][9]

Calculation: The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using

the weight loss data. The inhibition efficiency is determined by the formula: IE% = [(W₀ -

Wᵢ) / W₀] x 100, where W₀ and Wᵢ are the weight losses in the absence and presence of

the inhibitor, respectively.[4]

Electrochemical Measurements:

Setup: A standard three-electrode cell is used, consisting of the metal specimen as the

working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE)

as the reference electrode.[5]

Potentiodynamic Polarization (PDP): The potential of the working electrode is scanned in

both anodic and cathodic directions. The corrosion current density (icorr) is determined by

extrapolating the Tafel plots. The inhibition efficiency is calculated as: IE% = [(icorr - i'corr)

/ icorr] x 100, where icorr and i'corr are the corrosion current densities without and with the

inhibitor.[5]

Electrochemical Impedance Spectroscopy (EIS): Measurements are taken at a constant

potential over a frequency range (e.g., 1 KHz to 100 mHz). The charge transfer resistance

(Rct) is obtained from Nyquist plots. The inhibition efficiency is calculated as: IE% = [(R'ct -

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.researchgate.net/publication/348173846_Experimental_and_Theoretical_Investigations_on_the_Corrosion_Inhibition_action_of_Thiadiazole_Derivatives_on_Carbon_Steel_in_1M_HCl_medium
https://www.researchgate.net/publication/303404327_Thiadiazole_as_a_Potential_Corrosion_Inhibitor_for_Mild_Steel_in_1_M_HCl
https://www.researchgate.net/publication/348173846_Experimental_and_Theoretical_Investigations_on_the_Corrosion_Inhibition_action_of_Thiadiazole_Derivatives_on_Carbon_Steel_in_1M_HCl_medium
http://www.orientjchem.org/vol36no6/experimental-and-theoretical-investigations-on-the-corrosion-inhibition-action-of-thiadiazole-derivatives-on-carbon-steel-in-1m-hcl-medium/
http://www.orientjchem.org/vol36no6/experimental-and-theoretical-investigations-on-the-corrosion-inhibition-action-of-thiadiazole-derivatives-on-carbon-steel-in-1m-hcl-medium/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Rct) / R'ct] x 100, where R'ct and Rct are the charge transfer resistances with and without

the inhibitor.[5]

Computational (DFT) Methodology
Software: Calculations are typically performed using software packages like Gaussian,

Materials Studio, or Spartan.[6][8][12]

Method: The Density Functional Theory (DFT) method is widely employed.[13] A common

approach involves using Becke's three-parameter hybrid functional combined with the Lee-

Yang-Parr correlation functional (B3LYP).[8][12][13]

Basis Set: The geometry of the inhibitor molecules is optimized using a suitable basis set,

such as 6-31G(d,p), 6-31G**, or 6-311++G(d,p).[6][7][8][12]

Parameter Calculation: Following geometry optimization, quantum chemical parameters

such as EHOMO, ELUMO, energy gap (ΔE), dipole moment (μ), electronegativity (χ), and

global hardness (η) are calculated to analyze the inhibitor's reactivity and interaction with the

metal surface.[13][14] These parameters help in understanding the electron-donating and

accepting capabilities of the inhibitor molecules.[10]

Visualizing DFT Analysis and Inhibition Mechanisms
Diagrams created using the DOT language help illustrate complex workflows and relationships

in corrosion inhibition studies.
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Caption: Workflow for DFT analysis of corrosion inhibitors.
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Caption: Adsorption mechanism of thiadiazole inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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